Tert-butyl 2-(5-formyl-6-hydroxypyridin-2-YL)ethylcarbamate
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Overview
Description
Tert-butyl 2-(5-formyl-6-hydroxypyridin-2-YL)ethylcarbamate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridine moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-formyl-6-hydroxypyridin-2-YL)ethylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative under controlled conditions. One common method involves the use of tert-butyl nitrite (t-BuONO) as a reagent to introduce the formyl group into the pyridine ring . The reaction conditions often require a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(5-formyl-6-hydroxypyridin-2-YL)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl 2-(5-formyl-6-hydroxypyridin-2-YL)ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-formyl-6-hydroxypyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (6-formylpyridin-2-yl)carbamate
- Tert-butyl (4-formylpyridin-2-yl)carbamate
- Tert-butyl (3-hydroxypyridin-2-yl)carbamate
Uniqueness
Tert-butyl 2-(5-formyl-6-hydroxypyridin-2-YL)ethylcarbamate is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance between stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H18N2O4 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-formyl-6-oxo-1H-pyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)14-7-6-10-5-4-9(8-16)11(17)15-10/h4-5,8H,6-7H2,1-3H3,(H,14,18)(H,15,17) |
InChI Key |
VNNHEUSFAWAUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C(=O)N1)C=O |
Origin of Product |
United States |
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